molecular formula C15H13BrN2O2 B8297412 1-(4-Bromo-2-nitrophenyl)-1,2,3,4-tetrahydroquinoline

1-(4-Bromo-2-nitrophenyl)-1,2,3,4-tetrahydroquinoline

Cat. No. B8297412
M. Wt: 333.18 g/mol
InChI Key: JDVQCQRCBXWEEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-2-nitrophenyl)-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C15H13BrN2O2 and its molecular weight is 333.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromo-2-nitrophenyl)-1,2,3,4-tetrahydroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromo-2-nitrophenyl)-1,2,3,4-tetrahydroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-Bromo-2-nitrophenyl)-1,2,3,4-tetrahydroquinoline

Molecular Formula

C15H13BrN2O2

Molecular Weight

333.18 g/mol

IUPAC Name

1-(4-bromo-2-nitrophenyl)-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C15H13BrN2O2/c16-12-7-8-14(15(10-12)18(19)20)17-9-3-5-11-4-1-2-6-13(11)17/h1-2,4,6-8,10H,3,5,9H2

InChI Key

JDVQCQRCBXWEEM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=C(C=C(C=C3)Br)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Starting with 1,2,3,4-tetrahydroquinoline and 5-bromo-2-fluoronitrobenzene and following the steps of 1a to 1f of Example 2, one may obtain, in sequence, 1-(4-bromo-2-nitrophenyl)-1,2,3,4-tetrahydroquinoline, 1-(2-amino-4-bromophenyl)-1,2,3,4-tetrahydroquinoline, N-[2-{1-(5-bromophenyl)-1,2,3,4-tetrahydroquinolin-1-yl}]-4-methyl-1-piperazine carboxamide, and 10-bromo-7-(4-methyl-1-piperazinyl)-2,3-dihydro-1H-quino[1,8-ab][1,5]benzodiazepine.
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Synthesis routes and methods II

Procedure details

A stirred mixture, under nitrogen, of 2,5-dibromonitrobenzene (140.5 g, 0.50 mole), 1,2,3,4-tetrahydroquinoline (133.2 g, 1.00 mole) and symmetrical collidine (121.2 g, 1.00 mole) in 1,2,3-trimethylbenzene (500 ml) as solvent was heated at 160°-165° C. for 7 days. The mixture was cooled to room temperature, filtered, and the filtrate was concentrated in vacuo (100° C.). The residue was taken up in dichloromethane (1.5 l) and the solution was extracted three times with dilute hydrochloric acid, once with dilute sodium hydroxide solution, three times with water, dried over anhydrous sodium sulfate and concentrated. This residue was dissolved in 1:1 hexane:toluene (250 ml) and adsorbed on a chromatography column containing 3 kg of silica gel. Elution with 1:1 hexane:toluene gave 30 g (18%) of product, as an oil. A portion of the oil was Kugelrohr distilled at an oven-temperature of 163°-165° C. (0.1 mm Hg) to provide the analytical sample.
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140.5 g
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133.2 g
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121.2 g
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500 mL
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18%

Synthesis routes and methods III

Procedure details

Starting with 1,2,3,4-tetrahydroquinoline and 5-bromo-2-fluoronitrobenzene and following the steps of 1a to 1f of Example 2, one may obtain, in sequence, 1-(4-bromo-2-nitrophenyl)-1,2,3,4-tetrahydroquinoline, 1-(2-amino-4-bromophenyl)-1,2,3,4-tetrahydroquinoline, N-[2-{1-(5-bromophenyl)-1,2,3,4-tetrahydro-quinolin-1-yl}]-4-methyl-1-piperazine carboxamide, and 10-bromo-7-(4-methyl-1-piperazinyl)-2,3-dihydro-1H-quino[1,8-ab][1,5]-benzodiazepine.
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